N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide
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Overview
Description
N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-1H-tetrazole-5-thiol with N-ethyl-4-bromobutanamide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Scientific Research Applications
N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are often explored for their potential as pharmaceutical agents due to their bioactive properties.
Materials Science: Tetrazoles are utilized in the synthesis of energetic materials and polymers, where their high nitrogen content contributes to the stability and reactivity of the materials.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)butanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The compound’s sulfur atom can also participate in redox reactions, further modulating its biological activity .
Properties
CAS No. |
85697-11-6 |
---|---|
Molecular Formula |
C10H19N5OS |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
N-ethyl-4-[(1-ethyltetrazol-5-yl)methylsulfanyl]butanamide |
InChI |
InChI=1S/C10H19N5OS/c1-3-11-10(16)6-5-7-17-8-9-12-13-14-15(9)4-2/h3-8H2,1-2H3,(H,11,16) |
InChI Key |
WWUFYMKTLBBINN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCCSCC1=NN=NN1CC |
Origin of Product |
United States |
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